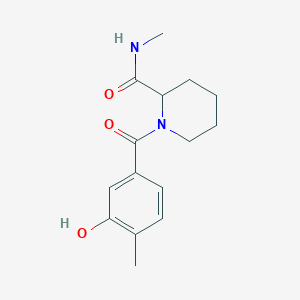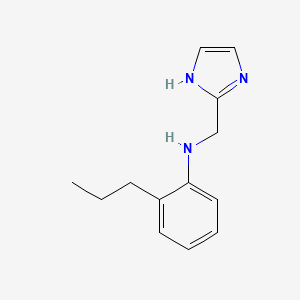![molecular formula C15H21NO5 B7588418 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid](/img/structure/B7588418.png)
3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid, also known as MPPA, is a synthetic compound that has been developed for scientific research purposes. MPPA is a derivative of the amino acid valine and has been shown to have potential applications in a variety of research areas including neuroscience, cancer research, and drug discovery.
作用机制
The exact mechanism of action of 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid is not fully understood, but it is thought to act by modulating the activity of ion channels in the brain and other tissues. Specifically, 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid has been shown to bind to and activate the GABA-A receptor, which is involved in the regulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its activity on ion channels and neurotransmitter release, 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid has also been shown to modulate the activity of certain enzymes and receptors involved in cellular signaling pathways.
实验室实验的优点和局限性
One advantage of using 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid in scientific research is its specificity for certain ion channels and receptors. This specificity allows researchers to selectively target certain pathways and investigate their role in various physiological processes.
One limitation of 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of researchers working with this compound.
未来方向
There are several potential future directions for research involving 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid. One area of interest is in the development of new treatments for neurological disorders such as epilepsy and chronic pain. Additionally, further investigation into the anticancer properties of 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid may lead to the development of new cancer therapies.
Another potential future direction is in the development of new synthetic compounds based on the structure of 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid. These compounds may have improved specificity and potency compared to 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid itself, making them valuable tools for scientific research.
合成方法
3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid can be synthesized using a multi-step process that involves the reaction of valine with various reagents to produce the final product. The exact method of synthesis can vary depending on the desired purity and yield of the compound.
科学研究应用
3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid has been shown to have a variety of potential applications in scientific research. One area of interest is in the field of neuroscience, where 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid has been shown to modulate the activity of certain ion channels in the brain. This modulation may have implications for the treatment of neurological disorders such as epilepsy and chronic pain.
3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid has also been investigated for its potential use in cancer research. Studies have shown that 3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid can inhibit the growth of certain cancer cell lines, making it a potential candidate for the development of new cancer treatments.
属性
IUPAC Name |
3-[3-(4-methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-11(15(18)19)10-16(2)14(17)8-9-21-13-6-4-12(20-3)5-7-13/h4-7,11H,8-10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRMGKLHAAKKRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)CCOC1=CC=C(C=C1)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Methoxyphenoxy)propanoyl-methylamino]-2-methylpropanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588336.png)
![ethyl 4-{[(2E)-3-(2-furyl)prop-2-enoyl]amino}piperidine-1-carboxylate](/img/structure/B7588341.png)


![N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7588369.png)
![[3-(1H-imidazol-2-ylmethylamino)phenyl]methanol](/img/structure/B7588372.png)

![2-Methyl-3-[methyl(quinoline-2-carbonyl)amino]propanoic acid](/img/structure/B7588398.png)
![3-[1,4-Dioxane-2-carbonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7588402.png)

![3-[[(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid](/img/structure/B7588410.png)

![3-[[(E)-3-(3-methoxyphenyl)prop-2-enoyl]-methylamino]-2-methylpropanoic acid](/img/structure/B7588430.png)
![3-[(5-Cyanopyridin-2-yl)-methylamino]-2-methylpropanoic acid](/img/structure/B7588433.png)